molecular formula C14H15N3O B6598195 6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one CAS No. 1284588-11-9

6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one

Cat. No.: B6598195
CAS No.: 1284588-11-9
M. Wt: 241.29 g/mol
InChI Key: ZUSORYUBBKGYIJ-UHFFFAOYSA-N
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Description

6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is a heterocyclic compound with a unique structure that combines a pyridine and pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a hydrazine derivative, followed by cyclization and benzylation steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-benzyl-2,5,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-8-12-10-17(7-6-13(12)15-16-14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSORYUBBKGYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=O)NN=C21)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284588-11-9
Record name 6-benzyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one
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